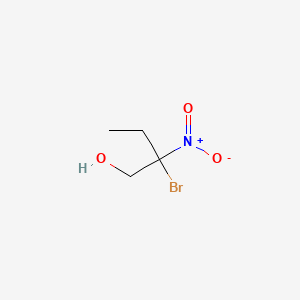
2-Bromo-2-nitrobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-nitrobutan-1-ol is an organic compound with the molecular formula C4H8BrNO3. It is a brominated nitro alcohol, which is often used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its antimicrobial activity and is commonly used as a preservative in various products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-nitrobutan-1-ol typically involves the bromination of 2-nitrobutan-1-ol. One common method is the reaction of 2-nitrobutan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-bromo-2-aminobutan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitrobutan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Bromo-2-nitrobutan-1-one
Reduction: 2-Bromo-2-aminobutan-1-ol
Substitution: 2-Nitrobutan-1-ol
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-nitrobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated and nitro compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies, especially in the development of antimicrobial agents.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a preservative in formulations.
Industry: The compound is used as a preservative in various industrial products, including cosmetics, personal care products, and household cleaners.
Wirkmechanismus
The antimicrobial activity of 2-Bromo-2-nitrobutan-1-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The bromine and nitro groups play a crucial role in this mechanism, as they interact with microbial proteins and enzymes, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-nitrobutan-1-ol can be compared with other brominated nitro alcohols, such as 2-Bromo-2-nitropropan-1,3-diol (Bronopol). While both compounds exhibit antimicrobial properties, this compound is unique in its specific structure and reactivity. Bronopol, for example, is more commonly used as a preservative in cosmetics and pharmaceuticals due to its higher solubility in water.
List of Similar Compounds
- 2-Bromo-2-nitropropan-1,3-diol (Bronopol)
- 2-Bromo-2-nitroethanol
- 2-Bromo-2-nitrobutan-1-one
Eigenschaften
CAS-Nummer |
22632-02-6 |
|---|---|
Molekularformel |
C4H8BrNO3 |
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
2-bromo-2-nitrobutan-1-ol |
InChI |
InChI=1S/C4H8BrNO3/c1-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |
InChI-Schlüssel |
ZJONNBCVUGFDFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


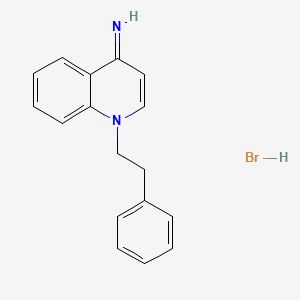
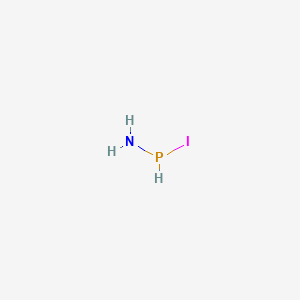
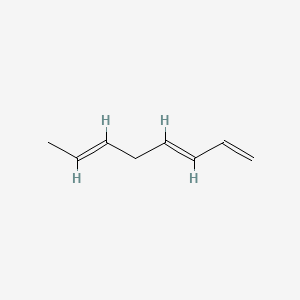
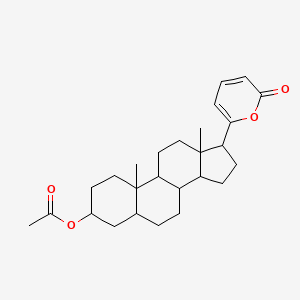
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
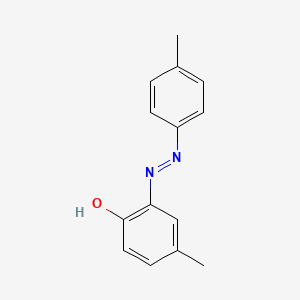

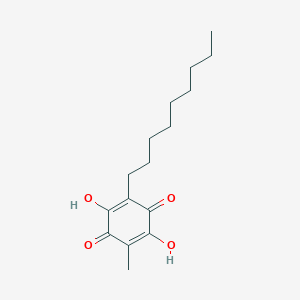
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

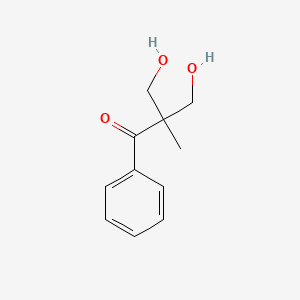
![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

